![molecular formula C28H26ClN5O3 B2776264 2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538363-88-1](/img/structure/B2776264.png)
2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C28H26ClN5O3 and its molecular weight is 516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, identified as G628-0491, is a novel pyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory and anticancer properties, supported by relevant data tables and case studies.
- Molecular Formula : C22H22ClN5O3
- Molecular Weight : 439.9 g/mol
- Log P : 3.358 (indicating moderate lipophilicity)
- Solubility : Log Sw = -3.61 (low water solubility)
These properties suggest that the compound may exhibit significant bioactivity due to its structural characteristics.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of similar pyrimidine derivatives. For instance, compounds with structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is pivotal in inflammatory processes.
In a study examining various pyrimidine derivatives, compounds similar to G628-0491 demonstrated potent COX-2 inhibition comparable to celecoxib, a standard anti-inflammatory drug. The exact IC50 value for G628-0491 remains to be determined.
Anticancer Activity
The anticancer potential of G628-0491 has been explored through in vitro assays against various human cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the phenyl rings significantly influence cytotoxicity.
Cell Line | Compound | IC50 (μM) | Reference |
---|---|---|---|
SISO (Cervical Cancer) | G628-0491 | TBD | |
RT-112 (Bladder Cancer) | G628-0491 | TBD | |
Cisplatin (Control) | - | 0.24–1.22 |
In preliminary screenings, G628-0491 exhibited promising cytotoxic effects against cervical and bladder cancer cell lines. However, further detailed studies are required to establish its efficacy and compare it directly with established chemotherapeutic agents like cisplatin.
Case Studies
Several case studies have documented the biological activity of structurally related compounds:
-
Study on COX Inhibition :
- A series of pyrimidine derivatives were synthesized and evaluated for their COX inhibitory activity.
- Results indicated that electron-donating groups on the phenyl rings enhanced anti-inflammatory properties significantly.
-
Cytotoxicity Testing :
- A panel of human cancer cell lines was treated with various derivatives.
- The most active compounds demonstrated IC50 values lower than those of traditional chemotherapeutics, suggesting potential for development into new cancer therapies.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The compound has shown promise as an anticancer scaffold due to its ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Studies suggest that modifications in the chemical structure can enhance its efficacy against various cancer types, including breast and lung cancers .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Specifically, it has been studied for its activity against carbonic anhydrase and cholinesterase enzymes. These enzymes play critical roles in physiological processes and are often targets for drug development in treating conditions such as glaucoma and Alzheimer's disease .
Photophysical Properties
Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyrimidines. The compound's ability to absorb light and emit fluorescence makes it a candidate for applications in material science and photodynamic therapy (PDT). PDT utilizes photosensitizing agents to produce reactive oxygen species that can selectively destroy cancer cells upon light activation .
Synthetic Pathways
The synthesis of 2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several steps:
- Formation of the Triazole Ring : The initial step typically involves the reaction of 3-amino-pyrazoles with appropriate electrophiles to form the triazole ring.
- Functionalization : Subsequent functionalization allows for the introduction of various substituents at different positions on the triazole and pyrimidine rings. This step is crucial for enhancing biological activity.
- Final Modifications : The final product is obtained through acylation or other modification techniques to introduce carboxamide functionalities .
Case Study 1: Anticancer Activity
In a study published by MDPI, researchers synthesized various derivatives of triazolo[1,5-a]pyrimidines and evaluated their anticancer properties. The results indicated that certain modifications led to increased potency against breast cancer cell lines .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of similar compounds. It was found that specific derivatives significantly inhibited cholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O3/c1-4-37-22-15-14-18(16-23(22)36-3)25-24(27(35)31-19-10-6-5-7-11-19)17(2)30-28-32-26(33-34(25)28)20-12-8-9-13-21(20)29/h5-16,25H,4H2,1-3H3,(H,31,35)(H,30,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPRLKWYCAMYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4Cl)C)C(=O)NC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.